4-氯-2-氧代-2H-色烯-3-甲醛

描述

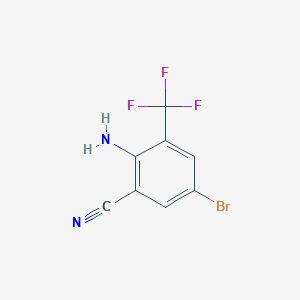

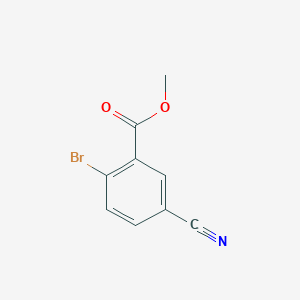

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde, also known as 4-Chloro-3-formylcoumarin, is a coumarin derivative . It has a molecular formula of C10H5ClO3 and a molecular weight of 208.6 .

Synthesis Analysis

The synthesis of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde involves an unexpected reaction of aryl isocyanides . Another method involves the gradual addition of a solution of morpholine in dichloromethane to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde can be analyzed using various spectroscopic techniques. For instance, its 1H NMR spectrum shows signals corresponding to the aromatic protons and the aldehyde proton .

Chemical Reactions Analysis

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde can undergo various chemical reactions. For example, it can react with aryl isocyanides to yield chromeno[4,3-b]quinolin-6-ones .

Physical And Chemical Properties Analysis

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde is a solid compound with a melting point of 126-130 °C (lit.) . Its density is predicted to be 1.47±0.1 g/cm3 .

科学研究应用

抗菌活性

该化合物已被用于合成新型色烯[4,3-b]吡啶-5-酮,这些化合物对革兰氏阳性和革兰氏阴性细菌均表现出抗菌活性 .

生物支架

色烯,包括 4-氯-2-氧代-2H-色烯的衍生物,由于其生物吸引力,在药物化学中充当通用的支架。 它们已被使用各种绿色催化剂和方法合成 .

有机合成

在有机化学中,该化合物被用作合成其他复杂分子的起始原料或中间体。 例如,它已被用于与吗啉反应以创建特定的衍生物 .

抗氧化活性

4-氯-2-氧代-2H-色烯的衍生物已被研究其抗氧化特性。 这些研究通常涉及香豆素基查尔酮的合成 .

微波辅助合成

安全和危害

未来方向

Coumarin derivatives like 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde have a wide spectrum of biological activities and are therefore of great interest in the development of new therapeutic agents . Future research could focus on optimizing these compounds to generate scaffolds capable of treating many pathological conditions .

作用机制

Target of Action

It is known that similar compounds, such as coumarin-chalcone hybrids, have been evaluated for their antioxidant potential .

Mode of Action

It is known that similar compounds, such as 4h-chromene analogs, generally induce apoptosis via interaction through tubulin at binding sites of the colchicine .

Biochemical Pathways

It is known that similar compounds obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and g2/m cell-cycle arrest in cancer cell death .

Result of Action

It is known that similar compounds, such as 4h-chromene analogs, generally induce apoptosis and cause g2/m cell-cycle arrest in cancer cell death .

Action Environment

It is known that similar compounds have been synthesized using various aromatic aldehydes .

生化分析

Biochemical Properties

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde has been shown to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules, such as DNA and proteins . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing cellular functions. Additionally, 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde has been shown to inhibit certain enzymes, which can result in the modulation of metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde can induce toxic effects, including oxidative damage and disruption of cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Chloro-2-oxo-2h-chromene-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde can affect cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn influence its biological activity . Studies have shown that 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde can be efficiently transported into cells, where it accumulates in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde plays a crucial role in its activity and function . This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The targeting signals and post-translational modifications that direct 4-Chloro-2-oxo-2h-chromene-3-carbaldehyde to these compartments are essential for its biological activity . By localizing to specific organelles, this compound can exert targeted effects on cellular processes and functions .

属性

IUPAC Name |

4-chloro-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLLQUGVEQADNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353262 | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50329-91-4 | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50329-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-oxo-2h-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-formylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde?

A1: While the provided research papers don't explicitly state the molecular formula and weight, they utilize various spectroscopic techniques to characterize the compound and its derivatives. These techniques include:

- IR Spectroscopy: Used to identify functional groups present in the molecule based on their characteristic vibrations. [, , , ]

- ¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms in the molecule and their relative positions. [, , , ]

- ¹³C NMR Spectroscopy: Offers insights into the carbon skeleton of the molecule. []

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. []

- X-Ray Crystallography: Used to determine the three-dimensional structure of some synthesized derivatives, offering information about bond lengths, angles, and overall conformation. []

Q2: What are the primary applications of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde in synthetic chemistry?

A2: The compound serves as a versatile building block in organic synthesis, particularly for constructing various heterocyclic systems:

- Synthesis of Chromeno[4,3-b]quinolin-6-ones: Aryl isocyanides react unexpectedly with 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, leading to the formation of chromeno[4,3-b]quinolin-6-ones. [, ]

- Synthesis of Schiff Bases: This aldehyde readily undergoes condensation reactions with various anilines, yielding a diverse library of Schiff base derivatives. [, , ]

- Synthesis of 1,2-Dihydropyridine-3-carbonitriles: Cyclization reactions involving 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, ethyl cyanoacetate, and ammonium acetate produce 1,2-dihydropyridine-3-carbonitrile derivatives. []

- Construction of Benzo[c]chromen-6-ones: 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(trimethylsilyloxy)-1,3-butadienes in a one-pot cyclocondensation, forming benzo[c]chromen-6-ones regioselectively. [, ]

- Formation of Epoxychromeno[4,3-c]isoquinolines: Diastereoselective one-pot intramolecular Diels-Alder (IMDA) reactions with furfurylamine lead to the formation of epoxychromeno[4,3-c]isoquinolines. []

- Synthesis of Chromenoimidazopyridines and Chromenopyridopyrimidines: This aldehyde acts as a key intermediate in a one-pot strategy for creating these fused heterocyclic systems with intramolecular hydrogen bonds. []

Q3: How do structural modifications to 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives influence their biological activity?

A3: The Structure-Activity Relationship (SAR) studies highlight the importance of substituent variations in modulating biological activities:

- Antimicrobial Activity: Schiff bases derived from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde exhibit varying degrees of antimicrobial and antifungal activity. The presence of a 3-chloro phenylimino group appears to significantly contribute to increased potency against various bacterial and fungal strains. [, , ]

- Anticancer Activity: Studies on 6H-1-benzopyrano[4,3-b]quinolin-6-one derivatives, synthesized using 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, demonstrate promising anticancer activity, particularly against colon cancer cell lines. The observed cytotoxicity and selectivity are influenced by the specific substituents on the quinolinone moiety. []

Q4: Have any computational chemistry studies been conducted on 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde and its derivatives?

A4: Yes, computational methods have been employed to investigate the properties and potential applications of these compounds:

- Molecular Docking: This technique is used to predict the binding mode and affinity of new coumarin derivatives, synthesized from 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, towards specific biological targets, offering insights into their potential antiproliferative mechanisms. []

- Density Functional Theory (DFT) Calculations: These calculations provide valuable information about the electronic structure and properties of the synthesized compounds, aiding in understanding their reactivity and potential applications. []

- Molecular Electrostatic Potential (MEP) Analysis: MEP maps, generated from DFT calculations, visualize the charge distribution within molecules. This information can be used to understand how these compounds interact with biological targets and guide further structural optimization for enhanced activity. []

Q5: What analytical methods are commonly used to characterize and quantify 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde and its derivatives?

A5: Researchers employ a combination of spectroscopic and chromatographic methods for analysis:

- Spectroscopy: Techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for structural characterization and confirmation of the synthesized compounds. [, , , , , ]

- Chromatographic Techniques: Thin-layer chromatography (TLC) is often used to monitor reaction progress, while column chromatography allows for the separation and purification of the desired products. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)